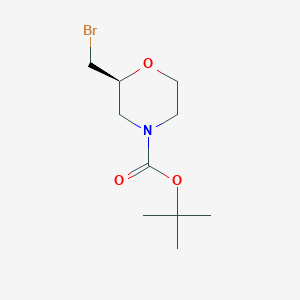

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXCSEPIBOWMOJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740404 | |

| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919286-71-8 | |

| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The document elucidates its systematic IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. A core focus is placed on the compound's reactivity, particularly in stereospecific nucleophilic substitution reactions, and its application in the synthesis of complex bioactive molecules. This guide is intended to be a comprehensive resource for researchers and scientists, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Nomenclature

tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate is a versatile bifunctional molecule incorporating a morpholine scaffold, a reactive bromomethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability to drug candidates.[1] The chiral center at the C2 position, fixed in the (S)-configuration, makes this compound an invaluable tool for asymmetric synthesis.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate .[2] This nomenclature precisely defines the molecular architecture:

-

tert-butyl...carboxylate : Indicates the ester protecting group on the nitrogen atom.

-

(2S)- : Specifies the stereochemistry at the second position of the morpholine ring according to the Cahn-Ingold-Prelog priority rules.

-

2-(bromomethyl)morpholine : Defines the core heterocyclic system and the substituent at the chiral center.

-

-4- : Denotes the position of the carboxylate group on the morpholine nitrogen.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | [2] |

| CAS Number | 919286-71-8 | [2] |

| Molecular Formula | C₁₀H₁₈BrNO₃ | [3] |

| Molecular Weight | 280.16 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 328.8 ± 32.0 °C at 760 mmHg | |

| Purity (Commercial) | ≥97% | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis of tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate

The most common and efficient synthesis of the title compound involves the bromination of its corresponding alcohol precursor, tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Two primary methods are widely employed in laboratory and process chemistry settings: the Appel reaction and the use of phosphorus tribromide (PBr₃).

Synthesis of the Precursor: tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate

The chiral alcohol precursor is readily synthesized from commercially available starting materials. A typical route involves the protection of (S)-2-(hydroxymethyl)morpholine, which can be derived from L-serine.

Caption: Synthesis of the alcohol precursor.

Bromination via the Appel Reaction

The Appel reaction provides a mild and high-yielding method for converting the primary alcohol to the corresponding bromide. This reaction utilizes a combination of a tetrahalomethane (carbon tetrabromide, CBr₄) and triphenylphosphine (PPh₃).

Causality of Experimental Choices:

-

Reagents: CBr₄ serves as the bromine source, while PPh₃ acts as an oxygen abstractor, forming the stable triphenylphosphine oxide as a byproduct.

-

Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is inert and effectively solubilizes the reactants.

-

Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between PPh₃ and CBr₄, and then allowed to warm to room temperature to drive the reaction to completion.

Experimental Protocol:

-

To a solution of tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate.[5]

Bromination using Phosphorus Tribromide (PBr₃)

An alternative and often more atom-economical method involves the use of phosphorus tribromide. This powerful brominating agent reacts readily with primary alcohols.

Causality of Experimental Choices:

-

Reagent: PBr₃ is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides.

-

Solvent: Anhydrous aprotic solvents like diethyl ether or dichloromethane are suitable.

-

Temperature: The reaction is highly exothermic and is therefore performed at low temperatures (typically 0°C) to prevent side reactions.

-

Workup: A basic workup (e.g., with sodium bicarbonate solution) is necessary to neutralize the acidic byproducts (H₃PO₃ and residual PBr₃).

Experimental Protocol:

-

Dissolve tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane or diethyl ether under an inert atmosphere and cool the solution to 0°C.

-

Add phosphorus tribromide (0.4-0.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the desired product.[3]

Caption: Synthetic routes to the title compound.

Structural Characterization

The structure of tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate can be unequivocally confirmed by standard spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), 2.7-3.0 (m, 2H, morpholine CH₂), 3.4-3.6 (m, 2H, morpholine CH₂), 3.7-4.0 (m, 3H, morpholine CH and CH₂Br) |

| ¹³C NMR | δ (ppm): ~28.4 (C(CH₃)₃), ~35 (CH₂Br), ~44 (morpholine CH₂), ~67 (morpholine CH₂), ~77 (morpholine CH), ~80 (C(CH₃)₃), ~154 (C=O) |

| Mass Spec (ESI) | m/z: [M+H]⁺ at ~280.05 and 282.05 (due to ⁷⁹Br and ⁸¹Br isotopes) |

Reactivity and Mechanistic Insights

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions, specifically Sₙ2 reactions. The bromomethyl group is an excellent leaving group, and the adjacent chiral center allows for the stereospecific introduction of the morpholine moiety.

The Sₙ2 Reaction and Stereochemical Inversion

Sₙ2 reactions are concerted, single-step processes where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4] This mechanistic pathway dictates a complete inversion of stereochemistry at the chiral center.[6]

Caption: Walden inversion in the Sₙ2 reaction.

This stereospecificity is a cornerstone of its utility in asymmetric synthesis, as the (S)-configuration of the starting material directly leads to the (R)-configuration of the product at that stereocenter.

Applications in Drug Discovery: Case Studies

The chiral morpholine scaffold is a key component of several approved drugs and clinical candidates. tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate serves as a crucial building block for introducing this motif.

Synthesis of Aprepitant (Emend®)

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7] The synthesis of Aprepitant and its analogues often involves intermediates derived from chiral morpholine building blocks. While various synthetic routes to Aprepitant exist, the use of chiral morpholine derivatives is a common strategy to establish the required stereochemistry.[8][9] An intermediate in some synthetic approaches to Aprepitant can be formed by the reaction of a suitable nucleophile with tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate or a closely related electrophile.

Synthesis of Linezolid (Zyvox®) Analogues

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.[10] While the original synthesis of Linezolid does not directly use the title compound, the development of next-generation analogues frequently employs chiral morpholine building blocks to explore structure-activity relationships and improve the pharmacological profile.[5][11] The title compound is an ideal starting material for creating a diverse library of C5-substituted oxazolidinone analogues containing a morpholine moiety.

Safety and Handling

tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [3][12]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: Use in a fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion

tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a reactive bromomethyl group make it an ideal substrate for Sₙ2 reactions, allowing for the stereospecific introduction of the morpholine moiety. This guide has provided a comprehensive overview of its nomenclature, synthesis, characterization, reactivity, and applications, with a strong emphasis on the practical aspects and underlying chemical principles. For researchers in drug discovery and development, a thorough understanding of this compound's properties and handling is essential for its effective and safe utilization in the synthesis of next-generation therapeutics.

References

-

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434. PubChem. [Link]

-

tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577. PubChem. [Link]

-

Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. Academia.edu. [Link]

- CN104557760A - Preparation method of aprepitant intermediate.

-

A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

-

Peroxometal-mediated environmentally favorable route to brominating agents and protocols for bromination of organics. ResearchGate. [Link]

- CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof.

-

2 - Supporting Information. [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

-

Sn2 mechanism: stereospecificity (video). Khan Academy. [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

-

tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577. PubChem. [Link]

-

mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate. PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. Khan Academy [khanacademy.org]

- 7. medkoo.com [medkoo.com]

- 8. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate chemical properties

An In-depth Technical Guide to (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. As a key chiral building block, this compound is of significant interest to researchers and professionals in medicinal chemistry and drug development. This document consolidates critical data, outlines field-proven experimental protocols, and offers insights into the strategic application of this versatile intermediate in the synthesis of complex molecular architectures.

Introduction

This compound, a derivative of morpholine, has emerged as a valuable intermediate in the field of asymmetric synthesis.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] The specific stereochemistry at the C2 position, combined with the reactive bromomethyl handle and the stable Boc-protecting group, makes this compound a strategic tool for introducing the (S)-configured 2-methylmorpholine moiety into target molecules.[3]

Its primary utility lies in its role as an electrophile in nucleophilic substitution reactions, allowing for the covalent linkage to various nucleophiles while maintaining stereochemical integrity. This guide will delve into the essential chemical data, synthetic routes, and practical applications that underscore its importance in modern pharmaceutical research.[3]

Physicochemical and Structural Properties

The compound's structure is defined by a six-membered morpholine ring with a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and a chiral center at the C2 position bearing a bromomethyl substituent.[3] The (S)-configuration is crucial for its application in stereoselective synthesis.[3]

Table 1: Core Chemical and Physical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | [3] |

| CAS Number | 919286-71-8 | [1][3] |

| Molecular Formula | C₁₀H₁₈BrNO₃ | [1][3][4] |

| Molecular Weight | 280.16 g/mol | [1][3][4] |

| Physical Form | Solid | [3] |

| Boiling Point | 328.8 ± 32.0 °C (Predicted at 760 mmHg) | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| Purity (Commercial) | ≥97% | [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CBr | [3] |

| InChI Key | RLXCSEPIBOWMOJ-MRVPVSSYSA-N |[3] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via the bromination of its corresponding alcohol precursor, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[3] This transformation is a standard and reliable method for converting a primary alcohol into a reactive alkyl bromide, a key functional group for subsequent coupling reactions.

Synthetic Pathway

The choice of brominating agent is critical to ensure a high-yield conversion without compromising the integrity of the Boc-protecting group or causing racemization at the chiral center. Phosphorus tribromide (PBr₃) in an anhydrous aprotic solvent like dichloromethane (DCM) is a common and effective choice.[3] The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion.

Caption: Synthetic conversion of the precursor alcohol to the target alkyl bromide.

Chemical Reactivity

The primary mode of reactivity for this compound is centered on the bromomethyl group. As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions. The carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the cornerstone of its utility as a building block.

The Boc-protecting group on the morpholine nitrogen is stable under the neutral or mildly basic conditions typical for Sₙ2 reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) post-coupling to reveal the secondary amine for further functionalization.

Key Applications in Drug Discovery

The morpholine moiety is a desirable feature in drug candidates, and this chiral building block provides a reliable route for its incorporation.[2] Its application spans various therapeutic areas.

-

Gastrointestinal Agents: The compound is a documented intermediate in the synthesis of motilin receptor agonists, which are investigated for treating conditions like gastroparesis and chronic constipation.[3]

-

Dopamine Receptor Ligands: Chiral morpholine derivatives have been synthesized using this or similar building blocks to develop selective antagonists for the dopamine D4 receptor, which is a target in schizophrenia research.[5][6]

-

General Pharmaceutical Synthesis: It serves as a versatile intermediate for introducing a substituted morpholine ring, enabling the exploration of structure-activity relationships (SAR) by modifying the nucleophile that displaces the bromide.[2][3]

Caption: General workflow for using the building block in pharmaceutical synthesis.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this reagent.

Protocol 1: Synthesis of this compound[3]

This protocol details the bromination of the precursor alcohol. The causality behind the chosen conditions is critical for success. Anhydrous conditions are paramount to prevent the violent reaction of PBr₃ with water, and low temperatures help control the initial exothermic addition.

-

Preparation: Dissolve (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) under an inert atmosphere (Nitrogen or Argon).

-

Reaction: Cool the solution to 0°C in an ice bath. Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the excess PBr₃ and the HBr byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.[3]

Protocol 2: General Nucleophilic Substitution

This protocol describes a typical Sₙ2 coupling with a phenolic nucleophile.

-

Preparation: In a round-bottom flask, dissolve the phenolic nucleophile (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Causality: The base deprotonates the phenol to generate the more nucleophilic phenoxide in situ.

-

Reaction: Heat the reaction mixture (e.g., 60-80°C) and stir until TLC analysis indicates complete consumption of the starting phenol.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the coupled ether product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a full analytical characterization is required.

-

¹H NMR: The proton NMR spectrum should confirm the presence of the tert-butyl group (a singlet at ~1.4 ppm), the morpholine ring protons (complex multiplets between ~2.5-4.0 ppm), and the diastereotopic protons of the bromomethyl group (two doublets of doublets, ~3.4-3.6 ppm).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the Boc-group (C(CH₃)₃ at ~28 ppm and C=O at ~154 ppm) and the bromomethyl carbon (~35 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 280.16 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident as two peaks of similar intensity separated by 2 m/z units.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC), particularly on a chiral column, can be used to confirm the enantiomeric purity of the compound, which is typically >97%.[3]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Code | Description | Precautionary Action |

|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. |

| H332 | Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| H335 | May cause respiratory irritation | Use in a fume hood. Avoid breathing dust. |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

Conclusion

This compound is a high-value, versatile chiral building block for drug discovery and organic synthesis. Its well-defined stereochemistry and predictable reactivity make it an indispensable tool for the introduction of the morpholine scaffold into complex molecules. The robust synthetic protocols and clear understanding of its chemical properties, as outlined in this guide, empower researchers to effectively leverage this reagent in the development of novel therapeutic agents.

References

-

BLDpharm. This compound | 919286-71-8.

-

Benchchem. This compound | 919286-71-8.

-

ChemScene. tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | 765914-78-1.

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.

-

PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.

-

ChemicalBook. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9.

-

PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.

-

Manchester Organics. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-69-9.

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.

-

National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.

-

ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.

- Synthesis of Biologically Important Chiral Morpholine Derivatives.

-

Three-Component Synthesis of Morpholine Derivatives. Synfacts.

Sources

- 1. 919286-71-8|this compound|BLD Pharm [bldpharm.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. This compound | 919286-71-8 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate SMILES string

An In-depth Technical Guide: (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and drug development. Its unique trifunctional architecture—comprising a stereodefined morpholine core, a reactive bromomethyl electrophile, and a stable Boc-protecting group—renders it an exceptionally versatile intermediate for synthesizing complex molecular entities. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of the subject compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, its strategic applications in drug discovery, and the analytical methodologies required for its complete characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Compound Profile and Physicochemical Properties

The formal IUPAC name, tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate, precisely defines the molecule's structure.[2] The "(2S)" designation specifies the absolute stereochemistry at the chiral center, which is critical for stereospecific interactions with biological targets. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the morpholine nitrogen, preventing its participation in undesired side reactions while being readily removable under acidic conditions. The bromomethyl group is a key functional handle, acting as an electrophile for facile alkylation of various nucleophiles.

The core physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOCBr | [2] |

| CAS Number | 919286-71-8 | [2] |

| Molecular Formula | C₁₀H₁₈BrNO₃ | [3] |

| Molecular Weight | 280.16 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the corresponding chiral alcohol, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available or can be synthesized from materials like (S)-epichlorohydrin.[2] The subsequent bromination is a critical transformation.

Synthetic Strategy: The Rationale

The chosen strategy involves the conversion of a primary alcohol to a primary bromide. This is a classic and high-yielding transformation in organic synthesis. The use of phosphorus tribromide (PBr₃) is favored for its efficacy and relatively clean conversion.

-

Expertise-Driven Choice: While other brominating agents like CBr₄/PPh₃ (the Appel reaction) exist, PBr₃ is often more atom-economical and the workup is straightforward for this substrate class.

-

Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the more polar starting alcohol and the appearance of the less polar product bromide. The final product's identity and purity are then confirmed through the analytical methods detailed in Section 4, creating a self-validating workflow.

Synthesis Workflow

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes the bromination of the precursor alcohol.[2]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas. Causality: This is critical as both PBr₃ and the reaction intermediates are sensitive to moisture.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The reaction of PBr₃ with the alcohol is exothermic. Cooling prevents overheating and potential side reactions.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0°C. Causality: This neutralizes the excess PBr₃ and the acidic byproducts (H₃PO₃ and HBr).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.

Applications in Medicinal Chemistry

The compound's structure is pre-validated by nature and clinical success, making it a high-value synthetic intermediate. The morpholine ring is a common feature in drugs like the antidepressant Reboxetine and the antiemetic Aprepitant.[1]

Chiral Intermediate for Complex Syntheses

As a chiral building block, it allows for the direct installation of the (S)-morpholine-2-ylmethyl moiety. This is a powerful strategy for building molecules where stereochemistry is essential for biological activity, saving chemists from developing complex stereoselective routes or performing difficult chiral separations later in a synthesis.

Warhead for Targeted Covalent Inhibitors (TCIs)

A major application is in the design of TCIs.[5] The bromomethyl group is an electrophilic "warhead" that can react with nucleophilic amino acid residues (e.g., cysteine) in the binding site of a target protein. This forms an irreversible covalent bond, leading to prolonged and often enhanced pharmacological effects.

Pharmacological Research

This specific compound has been investigated for its biological activity, notably as an agonist for the motilin receptor, which plays a role in regulating gastrointestinal motility.[2] This highlights its direct potential in pharmacological studies beyond its role as a synthetic intermediate.

Conceptual Application Pathways

Caption: Key features and their resulting applications.

Analytical Characterization & Quality Control

A multi-technique approach is required to ensure the identity, purity, and stereochemical integrity of the compound. This constitutes a self-validating system where each analysis provides complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of all protons and their connectivity, including characteristic signals for the tert-butyl group, morpholine ring protons, and the diastereotopic protons of the bromomethyl group.

-

¹³C NMR: Verifies the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Used to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which confirms the elemental formula (C₁₀H₁₈BrNO₃).

-

-

High-Performance Liquid Chromatography (HPLC):

-

The primary method for determining chemical purity. A standard reverse-phase method will show the percentage of the main component relative to any impurities. Commercial batches typically exhibit ≥97% purity.[4]

-

-

Chiral Analysis:

-

Chiral HPLC: Essential for confirming enantiomeric purity (or enantiomeric excess, e.e.). The compound is separated on a chiral stationary phase to resolve the (S) and (R) enantiomers, ensuring the correct stereoisomer has been produced.[2]

-

Safety and Handling

This compound is an irritant and harmful if ingested or inhaled. Standard laboratory precautions are mandatory.

| Hazard Type | GHS Hazard Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed.[3][6] H332: Harmful if inhaled.[3] |

| Irritation | H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3][4] |

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its well-defined stereochemistry, versatile reactivity, and incorporation of a privileged morpholine scaffold provide a reliable and efficient route to novel and complex chemical matter. Understanding its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to fully exploit its potential in creating the next generation of therapeutics.

References

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem, National Center for Biotechnology Information. [Link]

-

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-N-Boc-2-Hydroxymethylmorpholine. EAST CHEMSOURCES LIMITED. [Link]

-

Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. [Link]

-

(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 919286-71-8 | Benchchem [benchchem.com]

- 3. 919286-71-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: A Technical Guide

Abstract

(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, a key chiral building block in medicinal chemistry, demands rigorous structural confirmation and purity assessment. This technical guide provides a detailed overview of the essential spectroscopic data required for the unambiguous identification and quality control of this compound. While this document outlines the expected spectroscopic characteristics and standardized protocols for their acquisition, it must be noted that detailed, publicly available experimental spectra for this specific compound (CAS No. 919286-71-8) are not currently published in accessible scientific literature or databases. The data presented herein is a composite analysis based on established principles of spectroscopy and data from closely related structural analogs. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis industries.

Chemical Identity and Significance

This compound is a versatile synthetic intermediate, frequently employed in the construction of more complex bioactive molecules. Its utility stems from the combination of a chiral morpholine scaffold, a reactive bromomethyl group for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protecting group that stabilizes the amine and allows for controlled deprotection. Given its role as a precursor, confirming its structural integrity is paramount to ensure the success of subsequent synthetic steps and the identity of the final target compounds.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| IUPAC Name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | [1] |

| CAS Number | 919286-71-8 | [1] |

| Molecular Formula | C₁₀H₁₈BrNO₃ | [2] |

| Molecular Weight | 280.16 g/mol | [2] |

| Stereochemistry | (S)-enantiomer | [1] |

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic signatures for the title compound. These interpretations are based on fundamental principles and data from analogous structures containing morpholine, Boc, and alkyl bromide functionalities.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the presence and connectivity of protons in the molecule. The chiral center at C2 renders the adjacent protons on the morpholine ring and the bromomethyl group diastereotopic, which is expected to result in more complex splitting patterns than in achiral analogs.

Table 2: Expected ¹H NMR Spectral Assignments (Solvent: CDCl₃, 400 MHz)

| Assignment (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| C(CH₃)₃ | ~1.47 | Singlet (s) | N/A | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| Morpholine H5eq | ~3.90 | Broad Doublet (br d) | ~11-13 | 1H | Equatorial proton on the carbon adjacent to nitrogen, deshielded by the carbamate. |

| Morpholine H3eq | ~3.85 | Broad Doublet (br d) | ~11-13 | 1H | Equatorial proton on the carbon adjacent to oxygen. |

| Morpholine H2 | ~3.75 | Multiplet (m) | N/A | 1H | Methine proton at the chiral center, coupled to multiple adjacent protons. |

| CH₂Br | ~3.45 | Doublet of Doublets (dd) | ~10, ~4 | 2H | Diastereotopic protons of the bromomethyl group, deshielded by the bromine atom. |

| Morpholine H6ax, H6eq | ~3.60 - 3.40 | Multiplet (m) | N/A | 2H | Protons on the carbon adjacent to oxygen. |

| Morpholine H5ax, H3ax | ~2.90 - 2.70 | Multiplet (m) | N/A | 2H | Axial protons on carbons adjacent to nitrogen and oxygen, typically shifted upfield. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton of the molecule. The number of distinct signals confirms the number of unique carbon environments.

Table 3: Expected ¹³C NMR Spectral Assignments (Solvent: CDCl₃, 100 MHz)

| Assignment (Carbon) | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~154.5 | Carbonyl carbon of the Boc-carbamate group. |

| C(CH₃)₃ | ~80.5 | Quaternary carbon of the tert-butyl group. |

| C2 | ~75.0 | Chiral carbon of the morpholine ring, attached to the bromomethyl group. |

| C6 | ~67.0 | Morpholine carbon adjacent to the oxygen atom. |

| C3 | ~45.0 | Morpholine carbon adjacent to both nitrogen and oxygen. |

| C5 | ~44.0 | Morpholine carbon adjacent to the nitrogen atom. |

| CH₂Br | ~34.0 | Bromomethyl carbon, shifted downfield by the electronegative bromine. |

| C(CH₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibration Type | Rationale for Assignment |

| ~2975, 2860 | C-H (Alkyl) | Stretching | Characteristic stretches for sp³ C-H bonds in the tert-butyl and morpholine groups. |

| ~1695 | C=O (Carbamate) | Stretching | Strong, sharp absorption typical for the carbonyl of a Boc protecting group. |

| ~1420, 1365 | C-H | Bending | Bending vibrations associated with the alkyl portions of the molecule. |

| ~1240, 1160 | C-O, C-N | Stretching | Strong absorptions corresponding to the C-O-C ether linkage of the morpholine and the C-N bond of the carbamate. |

| ~650 | C-Br | Stretching | Absorption for the carbon-bromine bond, typically found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode is appropriate.

Table 5: Expected Mass Spectrometry Data (ESI+)

| m/z Value | Ion Species | Rationale |

| ~280.0, 282.0 | [M+H]⁺ | Protonated molecular ion. The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) should be observed. |

| ~302.0, 304.0 | [M+Na]⁺ | Sodium adduct of the molecular ion, also showing the bromine isotopic pattern. |

| ~224.0, 226.0 | [M - C₄H₈ + H]⁺ | Fragment corresponding to the loss of isobutylene from the tert-butyl group. |

| ~180.0 | [M - Br - C₄H₈ + H]⁺ | Fragment corresponding to the loss of both a bromine radical and isobutylene. |

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, standardized protocols for sample preparation and instrument operation are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature. Use standard pulse programs.

-

Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Spectroscopy Protocol

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.

Analytical Workflow and Data Validation

The comprehensive characterization of this compound follows a logical and self-validating workflow. Each analytical technique provides complementary information that, when combined, offers unambiguous structural confirmation.

Sources

1H and 13C NMR spectra of N-substituted morpholines

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Substituted Morpholines

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and hydrogen-bonding capabilities make it a valuable component in molecular design. A thorough understanding of its structural and dynamic properties is therefore critical for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous characterization of N-substituted morpholines. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of these heterocycles, synthesizing technical principles with field-proven insights to facilitate robust structural elucidation and conformational analysis.

The Morpholine Scaffold: Conformation and NMR Fundamentals

The defining structural feature of the morpholine ring is its preference for a chair conformation, which minimizes torsional and steric strain. This conformation gives rise to two distinct proton environments at each methylene carbon: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing outwards from the ring). The interconversion between two chair forms, known as ring inversion, is a dynamic process whose energy barrier can be probed by NMR.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, the distinct chemical environments of the methylene groups adjacent to the nitrogen (C3/C5) versus the oxygen (C2/C6) are readily apparent. The highly electronegative oxygen atom significantly deshields the adjacent protons and carbon, causing their signals to appear at a higher chemical shift (downfield) compared to those near the nitrogen.[2]

Sources

An In-depth Technical Guide on the Stereochemistry and Preferred Conformation of Substituted Morpholines

Introduction: The Morpholine Scaffold - A Privileged Structure in Modern Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its prevalence in a vast array of bioactive molecules, from anticancer agents to central nervous system (CNS) drugs, is not coincidental.[1][2][3] The unique physicochemical properties of the morpholine moiety, including its hydrogen bonding capabilities, pKa modulation, and conformational flexibility, allow it to serve as a versatile scaffold for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[1][2] Understanding the intricate details of the stereochemistry and preferred conformations of substituted morpholines is therefore paramount for the rational design of novel therapeutics. This guide provides an in-depth exploration of the conformational landscape of substituted morpholines, the governing stereoelectronic effects, and the modern analytical techniques employed to elucidate their three-dimensional structures.

Fundamentals of Morpholine Conformation

Similar to cyclohexane, the morpholine ring is not planar and predominantly adopts a chair conformation to minimize torsional and steric strain.[4][5] The chair form is significantly more stable than the alternative skew-boat conformations.[4] Within the chair conformation, substituents can occupy either axial or equatorial positions. The interplay of steric and electronic effects dictates the preferred orientation of these substituents, which in turn defines the overall three-dimensional shape of the molecule and its biological activity.[2][6]

Chair-Chair Interconversion

The morpholine ring is conformationally mobile and can undergo a ring-flip, interconverting between two chair forms. During this process, axial substituents become equatorial, and vice-versa. The energy barrier for this interconversion is influenced by the nature and position of the substituents.

Caption: Chair-chair interconversion of a substituted morpholine.

Factors Influencing Conformational Preference

The conformational equilibrium of a substituted morpholine is a delicate balance of several interacting forces. A thorough understanding of these factors is crucial for predicting and controlling the three-dimensional structure of morpholine-containing molecules.

Steric Effects and A-Values

The steric bulk of a substituent plays a significant role in determining its preferred orientation. In general, larger substituents favor the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other ring atoms or substituents.[7] The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[7] A larger A-value signifies a stronger preference for the equatorial position.[7] While A-values are well-established for cyclohexanes, their application to morpholines requires careful consideration of the heteroatoms' influence.

| Substituent | Approximate A-value (kcal/mol) |

| -CH3 | 1.7 |

| -OH | 0.9 |

| -Ph | 3.0 |

| -tBu | > 4.5 |

Note: These are approximate values for cyclohexane and serve as a general guide. The presence of heteroatoms in the morpholine ring can modulate these values.

Stereoelectronic Effects: Beyond Simple Sterics

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are critical in understanding the conformational preferences in morpholines that cannot be explained by steric hindrance alone.[8][9]

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6) of a heterocyclic ring to favor the axial orientation, despite potential steric clashes.[10][11] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen in morpholine) and the antibonding (σ*) orbital of the C-substituent bond.[11][12] For this interaction to be maximal, the orbitals must be anti-periplanar, a condition met when the substituent is in the axial position.

Caption: The anomeric effect in a 2-substituted morpholine.

The magnitude of the anomeric effect is influenced by the electronegativity of the substituent and the nature of the ring heteroatom.[11] For instance, in N-acylmorpholines, the anomeric effect can significantly influence the conformation around the N-C(O) bond.

In some cases, a "reverse anomeric effect" has been proposed, where a positively charged or electron-deficient substituent at the anomeric position prefers the equatorial orientation more strongly than predicted by sterics alone.[10] This effect is thought to be driven by electrostatic interactions. However, the existence and significance of a generalized reverse anomeric effect are still subjects of debate and depend heavily on the specific molecular system and solvent.[13]

Experimental Techniques for Conformational Analysis

Elucidating the precise three-dimensional structure and conformational dynamics of substituted morpholines requires a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[14] Several NMR parameters are sensitive to the stereochemical environment of the nuclei.

-

Sample Preparation: Dissolve the purified morpholine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.

-

1H NMR Acquisition: Acquire a high-resolution 1H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the morpholine ring protons.

-

Coupling Constant (J) Analysis: Measure the vicinal (3JHH) coupling constants between adjacent protons. The magnitude of 3JHH is related to the dihedral angle between the protons via the Karplus equation.[14]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY or ROESY experiments to identify protons that are close in space. Strong NOE cross-peaks between protons in a 1,3-diaxial arrangement can provide definitive evidence for a specific chair conformation.

-

13C NMR Analysis: The chemical shifts of the carbon atoms in the morpholine ring can also be indicative of the conformation. For example, an axial substituent can cause a shielding (upfield shift) of the γ-carbons.

-

Variable Temperature (VT) NMR: For conformationally mobile systems, acquiring NMR spectra at different temperatures can provide thermodynamic information about the conformational equilibrium (ΔG, ΔH, and ΔS).

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[17][18] This technique is invaluable for confirming the conformations predicted by other methods.

-

Crystal Growth: Grow single crystals of the morpholine derivative of suitable size and quality. This is often the most challenging step.

-

Data Collection: Mount a crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Approaches to Predict Conformation

In conjunction with experimental methods, computational chemistry plays a vital role in exploring the conformational landscape of substituted morpholines.[19]

Molecular Mechanics (MM)

MM methods use classical physics to model the potential energy surface of a molecule. They are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule.[19] Single-point energy calculations or geometry optimizations using DFT are often performed on the low-energy conformers identified by MM to obtain more reliable relative energies and geometries.

-

Initial Structure Generation: Build a 3D model of the substituted morpholine.

-

Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space.

-

Clustering and Selection: Cluster the resulting conformers based on their geometry and select a set of unique low-energy conformers for further analysis.

-

DFT Optimization and Energy Calculation: Re-optimize the selected conformers at a higher level of theory (e.g., B3LYP/6-31G*) and calculate their relative energies.[20]

-

Analysis: Analyze the geometries, dihedral angles, and relative energies of the DFT-optimized conformers to determine the most stable conformations.

Case Studies: Conformation and Biological Activity

The conformation of the morpholine ring is often critical for its biological function, as it dictates the spatial orientation of pharmacophoric groups.

-

CNS Drug Discovery: In many CNS-active compounds, the morpholine ring acts as a scaffold to correctly position substituents for optimal interaction with their target receptors or enzymes.[1][2]

-

Enzyme Inhibitors: The chair conformation of the morpholine ring in the PI3K inhibitor ZSTK474 is crucial for a key hydrogen bond interaction with the hinge region of the enzyme's active site.[3][6]

Conclusion

The stereochemistry and preferred conformation of substituted morpholines are governed by a complex interplay of steric and stereoelectronic effects. A comprehensive understanding of these principles, coupled with the application of modern analytical and computational techniques, is essential for the rational design of new morpholine-containing molecules with desired properties. As a privileged scaffold in drug discovery, the ability to predict and control the three-dimensional structure of the morpholine ring will continue to be a key driver of innovation in medicinal chemistry.

References

- ResearchGate. (2025).

- International Journal of Pharmaceutical Sciences and Research. (2013).

- PubMed. (2022).

- YouTube. (2021).

- WebMO. Anomeric Effect.

- ACS Publications. (2023).

- ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- MDPI.

- Wikipedia. Anomeric effect.

- PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.

- PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- E3S Web of Conferences. (2024).

- MSU chemistry. Heterocyclic Compounds.

- PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.

- Wipf Group. Stereoelectronic Effects in Six-Membered Rings.

- PMC. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.

- Wikipedia. Stereoelectronic effect.

- ResearchGate. (2018). Substituent Effects in Heterocyclic Systems.

- ResearchGate. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.

- RSC Publishing. Anomeric effect in N-azidomethylpyrrolidine: gas-phase electron diffraction and theoretical study.

- PMC. (2023).

- Canadian Science Publishing. (1978).

- PubMed. (2020).

- Journal of the Chemical Society, Perkin Transactions 2. (1976). σHet constants for thia- and oxa-substituents from the reaction of arenesulphonyl chlorides with aniline.

- Chemical Science. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- ResearchGate. (2017). Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides.

- ResearchGate. (2018). Morpholines. Synthesis and Biological Activity.

- MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

- PubMed. (2007). Is there a generalized reverse anomeric Effect? substituent and solvent effects on the configurational equilibria of neutral and protonated N-arylglucopyranosylamines and N-aryl-5-thioglucopyranosylamines.

- ACD/Labs. (2008).

- Journal of the American Chemical Society. (2003). Homoanomeric Effects in Six-Membered Heterocycles.

- Organic Chemistry Portal. Morpholine synthesis.

- PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

- MDPI. (2022).

- PMC. (2021).

- arXiv. (2008). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC).

- Espace INRS. (2023).

- YouTube. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!.

- Reddit. (2016). NMR: relating coupling constants and major product.

- Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- PMC. (2023).

- American Chemical Society. (2024). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents.

- Pharmaguideline. (2022). Conformational Isomerism in Ethane, n-Butane and Cyclohexane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. Anomeric Effect [webmo.net]

- 13. Is there a generalized reverse anomeric Effect? substituent and solvent effects on the configurational equilibria of neutral and protonated N-arylglucopyranosylamines and N-aryl-5-thioglucopyranosylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

- 16. reddit.com [reddit.com]

- 17. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. arxiv.org [arxiv.org]

- 20. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Chiral Morpholine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The morpholine ring, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of a multitude of therapeutic agents. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[1] The stereochemistry of substituents on the morpholine ring is frequently a critical determinant of pharmacological activity and safety. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral morpholine derivatives is of paramount importance to the pharmaceutical industry.[2][3] This in-depth technical guide provides a comprehensive overview of the core strategies for achieving high levels of stereocontrol in the synthesis of these valuable building blocks, with a focus on the underlying principles, practical experimental protocols, and field-proven insights.

Strategic Approaches to Enantioselective Morpholine Synthesis

The construction of chiral morpholine scaffolds can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This guide will delve into the following key approaches:

-

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

-

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

-

Organocatalytic Strategies

-

Chiral Phosphoric Acid Catalyzed Domino Reactions

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation is a powerful and atom-economical method for the creation of stereocenters.[2] In the context of morpholine synthesis, this strategy typically involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral transition metal catalyst. Rhodium complexes bearing chiral bisphosphine ligands have proven to be particularly effective for this transformation.[2][3]

Causality Behind Experimental Choices

The success of this method hinges on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the double bond in the dehydromorpholine substrate. The choice of ligand is therefore critical. Ligands with a large bite angle and specific steric and electronic properties can create a well-defined chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and leading to highly enantioselective hydride delivery. The N-acyl group on the dehydromorpholine is often crucial for both activating the double bond towards hydrogenation and for providing a coordinating group that helps to lock the substrate into a favorable conformation within the catalyst's chiral environment.[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol provides a representative procedure for the enantioselective hydrogenation of a 2-substituted dehydromorpholine using a Rhodium-SKP-Phos catalyst system, which has been shown to provide excellent yields and enantioselectivities.[2]

Materials:

-

N-Acyl-2-substituted-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

-

[Rh(COD)₂]BF₄ (0.01 equiv)

-

(R,R,R)-SKP-Phos (0.011 equiv)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add [Rh(COD)₂]BF₄ and (R,R,R)-SKP-Phos. Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate autoclave, add the N-acyl-2-substituted-3,4-dihydro-2H-1,4-oxazine substrate.

-

Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).[4]

-

Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to afford the enantiomerically enriched chiral morpholine derivative.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Performance of Rh-Catalyzed Asymmetric Hydrogenation

| Entry | Substrate (R group) | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [1] |

| 2 | 4-Chlorophenyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [1] |

| 3 | 2-Naphthyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [2] |

| 4 | Cyclohexyl | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 98 | [2] |

Visualization: Proposed Mechanism of Rh-Catalyzed Asymmetric Hydrogenation

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient and practical approach for the synthesis of 3-substituted chiral morpholines involves a one-pot tandem reaction sequence combining a titanium-catalyzed intramolecular hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[2][5][6] This strategy allows for the direct conversion of readily available aminoalkyne substrates into chiral morpholines with high enantioselectivity.[2][5]

Causality Behind Experimental Choices

The success of this tandem reaction relies on the compatibility of the two distinct catalytic cycles. The initial titanium-catalyzed hydroamination efficiently cyclizes the aminoalkyne to form a cyclic imine intermediate. This imine is then reduced in situ by the chiral ruthenium catalyst. The Noyori-Ikariya type catalyst, RuCl, is particularly effective for the ATH of the cyclic imine.[2][5] Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[2][5] This interaction helps to lock the substrate in a specific orientation for the hydride transfer from the ruthenium center.

Experimental Protocol: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is based on the work of Schafer and colleagues for the synthesis of 3-substituted morpholines.[5]

Materials:

-

Aminoalkyne substrate (1.0 equiv)

-

Bis(amidate)bis(amido)Ti catalyst (e.g., [Ti(NMe₂)₂(HNPtBu)₂]) (0.05 equiv)

-

RuCl (Noyori-Ikariya catalyst) (0.02 equiv)

-

Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

-

Toluene (anhydrous)

Procedure:

-

Hydroamination: In a glovebox, dissolve the aminoalkyne substrate and the titanium catalyst in anhydrous toluene in a Schlenk tube. Seal the tube and heat the mixture at a specified temperature (e.g., 110 °C) until the starting material is consumed (as monitored by GC-MS or TLC).

-

Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. To the same tube, add the ruthenium catalyst and the formic acid/triethylamine mixture. Stir the reaction at room temperature for the required time (e.g., 12-24 hours).

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Analysis: Determine the enantiomeric excess of the 3-substituted morpholine by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance

| Entry | Substrate (R group) | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | 85 | >95 | [5] |

| 2 | 4-Methoxyphenyl | 82 | >95 | [5] |

| 3 | n-Butyl | 75 | >95 | [5] |

| 4 | Cyclohexyl | 78 | >95 | [5] |

Visualization: Tandem Catalytic Workflow

Caption: Workflow for the one-pot tandem synthesis of chiral morpholines.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[7] Several organocatalytic approaches have been successfully applied to the enantioselective synthesis of chiral morpholines, often involving domino or cascade reactions.

Causality Behind Experimental Choices

Organocatalytic reactions for morpholine synthesis frequently utilize chiral secondary amines, such as proline derivatives, which activate substrates through the formation of transient iminium or enamine intermediates. For instance, in a tandem oxa-Michael-aldol reaction, a chiral diarylprolinol silyl ether can catalyze the reaction between a salicylaldehyde and an α,β-unsaturated aldehyde. The catalyst forms an iminium ion with the enal, lowering its LUMO and facilitating the nucleophilic attack of the phenolic oxygen. The subsequent intramolecular aldol condensation is also directed by the chiral catalyst, leading to the formation of the morpholine ring with high enantioselectivity. The choice of catalyst, solvent, and additives is crucial for controlling the reaction pathway and achieving high stereocontrol.

Experimental Protocol: Organocatalytic Enantioselective Aza-Michael Addition